(6-Methyl-1,3-dioxaindan-5-yl)boronic acid
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Overview
Description
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid is a boronic acid compound with the molecular formula C8H9BO4 and a molecular weight of 180.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes palladium as a catalyst and boronic acids as reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The process includes the preparation of boronic acid reagents, followed by their reaction with suitable electrophilic partners in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic esters or other oxidized products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild and environmentally benign, making them suitable for various applications .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic esters .
Scientific Research Applications
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions for the formation of carbon–carbon bonds.
Biology: Employed in the development of sensors and probes for detecting biological molecules, such as diols and carbohydrates.
Medicine: Investigated for its potential use in drug development, particularly as a building block for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon–carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming stable complexes that are useful in sensing and detection applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis and sensing applications.
4-Methylphenylboronic acid: Similar in structure but with different reactivity and applications.
2,4,6-Trimethylphenylboronic acid: Used in various organic reactions and as a building block for more complex molecules.
Uniqueness
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
(6-methyl-1,3-benzodioxol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3,10-11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWLSJRSUCZPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)OCO2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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